![molecular formula C8H9ClO B14497280 Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride CAS No. 63127-28-6](/img/structure/B14497280.png)
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride typically involves the reaction of Tricyclo[3.1.1.0~3,6~]heptane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used for hydrogenation reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrogenation would result in the addition of hydrogen atoms to the tricyclic structure.
科学研究应用
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of new chemical bonds and structures.
相似化合物的比较
Similar Compounds
Tricyclo[3.1.1.0~3,6~]heptane: The parent hydrocarbon structure without the carbonyl chloride group.
Tricyclo[2.2.1.0~2,6~]heptane: A similar tricyclic compound with a different ring structure.
Tricyclo[4.1.0.0~2,7~]heptane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is unique due to its specific tricyclic structure and the presence of the reactive carbonyl chloride group. This combination of features makes it particularly versatile in chemical synthesis and research applications.
属性
CAS 编号 |
63127-28-6 |
|---|---|
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC 名称 |
tricyclo[3.1.1.03,6]heptane-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-4-1-5(8)3-6(8)2-4/h4-6H,1-3H2 |
InChI 键 |
GQCHNYBDJSDCFI-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3C2(C1C3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


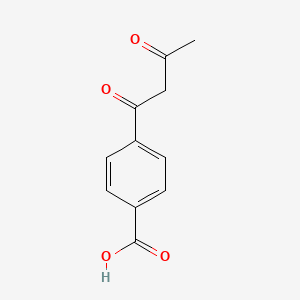
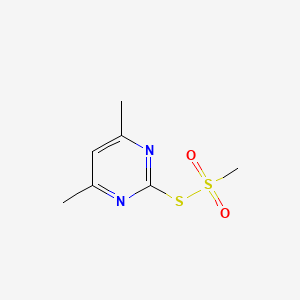
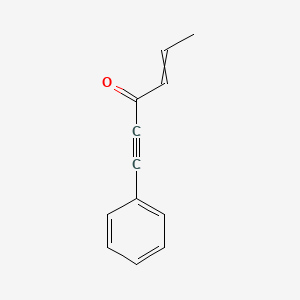
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
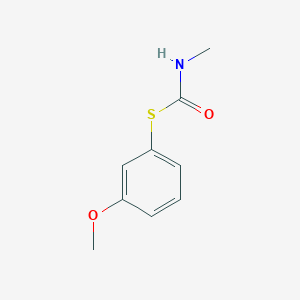
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
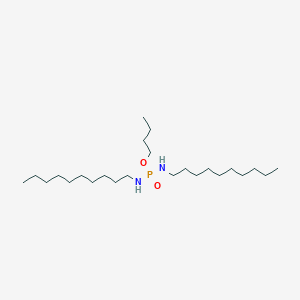
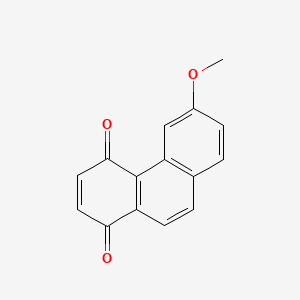
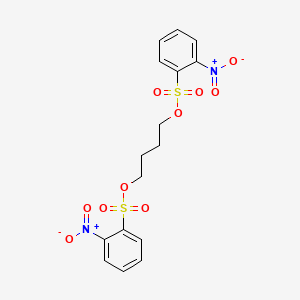
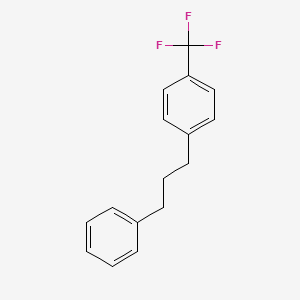
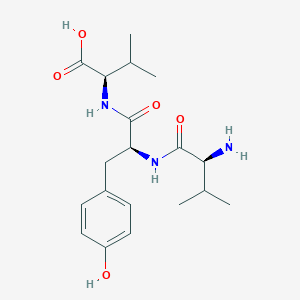
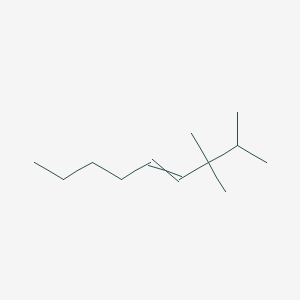
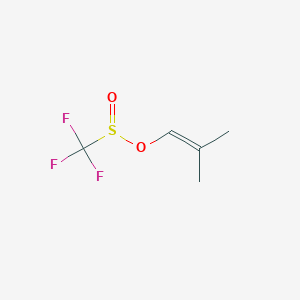
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
